molecular formula C21H32N2O4 B13388060 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine

3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine

Cat. No.: B13388060
M. Wt: 376.5 g/mol
InChI Key: OKRJYXRNIQLVOV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine is a complex organic compound with the molecular formula C21H32N2O4. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, including Voxilaprevir, an antiviral medication used in the treatment of hepatitis C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine involves multiple steps, including the formation of the cyclopropyl ring and the subsequent attachment of the allyl group. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions carried out in controlled environments. The process may include the use of specialized equipment to ensure the purity and yield of the final product. Key steps in the industrial production include the preparation of intermediates and the final coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication in the case of antiviral drugs .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-L-valine compd. with (alphaS)-alpha-methylbenzenemethanamine
  • 3-Methyl-N-[[[(1R,2R)-2-(2-propen-1-yl)cyclopropyl]oxy]carbonyl]-L-valine compd. with (alphaS)-alpha-methylbenzenemethanamine (1:1)

Uniqueness

Compared to similar compounds, 3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine stands out due to its specific structural features and its role as an intermediate in the synthesis of Voxilaprevir. Its unique combination of functional groups allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research and development .

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine

InChI

InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3

InChI Key

OKRJYXRNIQLVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C

Origin of Product

United States

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